molecular formula C14H18O2 B14588783 {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol CAS No. 61111-55-5

{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol

Cat. No.: B14588783
CAS No.: 61111-55-5
M. Wt: 218.29 g/mol
InChI Key: LOLLNTBDOVODDE-UHFFFAOYSA-N
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Description

{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol is an organic compound that features a cyclopentene ring substituted with a benzyloxy methyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with benzyl chloride in the presence of a base to form the benzyloxy methyl cyclopentene intermediate. This intermediate is then subjected to a hydroxylation reaction to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The cyclopentene ring can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of various substituted cyclopentene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol serves as a versatile intermediate for the preparation of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopentene derivatives. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

Industry

In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical transformations makes it valuable for the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In medicinal applications, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol: Unique due to the presence of both benzyloxy and methanol groups on the cyclopentene ring.

    {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethanol: Similar structure but with an ethanol group instead of methanol.

    {1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}amine: Similar structure but with an amine group instead of methanol.

Uniqueness

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structural features also make it a valuable compound for research in various scientific fields.

Properties

CAS No.

61111-55-5

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

[1-(phenylmethoxymethyl)cyclopent-2-en-1-yl]methanol

InChI

InChI=1S/C14H18O2/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-4,6-8,15H,5,9-12H2

InChI Key

LOLLNTBDOVODDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)(CO)COCC2=CC=CC=C2

Origin of Product

United States

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